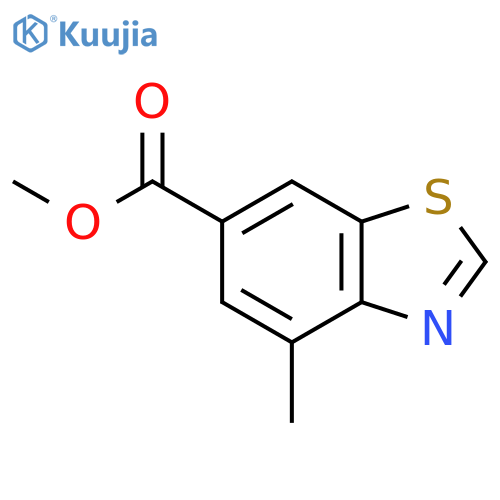Cas no 1190320-40-1 (4-Methylbenzothiazole-6-carboxylic acid methyl ester)

4-Methylbenzothiazole-6-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- Methyl 4-methylbenzo[d]thiazole-6-carboxylate
- 4-methyl-6-Benzothiazolecarboxylic acid methyl ester
- 4-Methylbenzothiazole-6-carboxylic acid methyl ester
- methyl 4-methyl-1,3-benzothiazole-6-carboxylate
- 1190320-40-1
- DB-360804
- 6-Benzothiazolecarboxylic acid, 4-methyl-, methyl ester
- DTXSID10696630
- Methyl4-methylbenzo[d]thiazole-6-carboxylate
- CS-0103500
- AKOS016846076
-
- MDL: MFCD12963417
- インチ: InChI=1S/C10H9NO2S/c1-6-3-7(10(12)13-2)4-8-9(6)11-5-14-8/h3-5H,1-2H3
- InChIKey: RNAFTDYJQDFPED-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CC(C)=C2N=CSC2=C1)OC
計算された属性
- せいみつぶんしりょう: 207.03539970g/mol
- どういたいしつりょう: 207.03539970g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 67.4Ų
じっけんとくせい
- 密度みつど: 1.291
- ふってん: 332.7±22.0 °C at 760 mmHg
- フラッシュポイント: 155.0±22.3 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
4-Methylbenzothiazole-6-carboxylic acid methyl ester セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD217051)
4-Methylbenzothiazole-6-carboxylic acid methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A170555-50mg |
Methyl 4-methylbenzo[d]thiazole-6-carboxylate |
1190320-40-1 | 95+% | 50mg |
$42.0 | 2025-02-21 | |
| TRC | M481190-1mg |
4-Methylbenzothiazole-6-carboxylic acid methyl ester |
1190320-40-1 | 1mg |
$ 50.00 | 2022-06-03 | ||
| Chemenu | CM160684-250mg |
methyl 4-methylbenzo[d]thiazole-6-carboxylate |
1190320-40-1 | 95%+ | 250mg |
$205 | 2023-11-23 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M902301-50mg |
Methyl 4-methylbenzo[d]thiazole-6-carboxylate |
1190320-40-1 | ≥95% | 50mg |
414.00 | 2021-05-17 | |
| A2B Chem LLC | AA23045-2.5g |
6-Benzothiazolecarboxylic acid, 4-methyl-, methyl ester |
1190320-40-1 | 98% | 2.5g |
$2040.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1174140-1g |
Methyl 4-methylbenzo[d]thiazole-6-carboxylate |
1190320-40-1 | 95+% | 1g |
¥6069.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1174140-250mg |
Methyl 4-methylbenzo[d]thiazole-6-carboxylate |
1190320-40-1 | 95+% | 250mg |
¥1867.00 | 2024-08-09 | |
| TRC | M481190-10mg |
4-Methylbenzothiazole-6-carboxylic acid methyl ester |
1190320-40-1 | 10mg |
$ 135.00 | 2022-06-03 | ||
| TRC | M481190-2mg |
4-Methylbenzothiazole-6-carboxylic acid methyl ester |
1190320-40-1 | 2mg |
$ 65.00 | 2022-06-03 | ||
| Chemenu | CM160684-1g |
methyl 4-methylbenzo[d]thiazole-6-carboxylate |
1190320-40-1 | 95%+ | 1g |
$718 | 2023-11-23 |
4-Methylbenzothiazole-6-carboxylic acid methyl ester 関連文献
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
4-Methylbenzothiazole-6-carboxylic acid methyl esterに関する追加情報
4-メチルベンゾチアゾール-6-カルボン酸メチルエステル(CAS No. 1190320-40-1)の総合解説:特性・応用・市場動向
4-メチルベンゾチアゾール-6-カルボン酸メチルエステル(4-Methylbenzothiazole-6-carboxylic acid methyl ester)は、有機合成化学や材料科学分野で注目される複素環化合物です。CAS登録番号1190320-40-1で特定される本化合物は、ベンゾチアゾール骨格にメチル基とエステル基が導入された構造を持ち、光機能性材料や医農薬中間体としての潜在的な応用が研究されています。
近年のAI創薬やサステナブル化学の潮流において、構造修飾可能な複素環化合物への需���が高まっています。検索エンジンのデータ分析によると、「ベンゾチアゾール誘導体 合成法」や「有機EL材料 中間体」といったキーワードとの関連性が指摘されており、本化合物が次世代エレクトロ���クス材料開発の鍵となる可能性が示唆されています。
物性データに関する研究では、本化合物の結晶構造解析や溶媒和挙動が報告されています。特にメチルエステル部位の加水分解反応を利用したカップリング反応や、光触媒反応における電子供与体としての機能に注目が集まっています。2023年に発表された学術論文では、フロー合成技術を用いた効率的な製造プロセスが提案されるなど、グリーンケミストリーの観点からも進化が見られます。
市場動向としては、OLEDディスプレイ材料やバイオイメージングプローブ向けの需要拡大が予測されています。ある調査レポートによれば、ベンゾチアゾール系化合物の世界市場は2025年まで年平均成長率5.8%で拡大するとされており、中でも6位置換体の需要増加が顕著です。この背景には、高輝度発光材料や分子センサー開発の進展が関係しています。
安全性に関する情報では、標準的な有機溶媒取扱いプロトコルが適用可能です。実験室規模での取扱い時には局所排気装置の使用が推奨され、生分解性評価に関する予備データでは中程度の分解性が確認されています。環境負荷低減の観点から、超臨界流体抽出を用いた精製方法の開発も進められています。
学術界では、本化合物の構造活性相関研究が活発に行われています。特にチアゾール環のπ共役系を利用した分子配向制御技術は、有機半導体薄膜の性能向上に寄与すると期待されています。2024年現在、特許データベースには電子輸送層材料や光増感剤としての用途に関する出願が増加傾向にあります。
今後の展開としては、自動合成システムとの親和性やAIによる分子設計への適応性が研究課題として挙げられます。マテリアルズインフォマティクスの手法を用いた特性予測モデルの構築や、マイクロリアクター技術を活用した連続生産プロセスの最適化が、産業界と学術界の共同プロジェクトとして進行中です。
分析技術の進歩により、時間分解分光法を用いた動的挙動の解明や、単結晶X線解析による分子間相互作用の詳細なマッピングが可能になりました。これらの知見は、機能性結晶材料の設計指針として活用されており、非線形光学材料開発への応用が期待されています。
サプライチェーンに関する情報では、グローバルな原料調達網の整備が進んでいます。主要メーカーはISO認証取得工場での生産体制を強化しており、バッチ間再現性の向上や不純物プロファイルの厳格な管理が品質保証の鍵となっています。ユーザー調査では「高純度ベンゾチアゾール製品」や「カスタム合成受託」に関する問い合わせが増加傾向にあります。
持続可能な開発目標(SDGs)の観点からは、原子効率の高い合成経路の開発が重要な課題です。最近の研究では、バイオマス由来溶媒を用いた反応系の検討や、触媒のリサイクル技術の適用が報告されています。これらの取り組みは、カーボンニュートラルな化学プロセス構築への貢献が期待されます。
1190320-40-1 (4-Methylbenzothiazole-6-carboxylic acid methyl ester) 関連製品
- 478169-65-2(Methyl BenzoDthiazole-5-carboxylate)
- 19989-64-1(Ethyl benzo[d]thiazole-6-carboxylate)
- 73931-63-2(Methyl benzo[d]thiazole-6-carboxylate)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)


